molecular formula C17H13ClO4 B271567 methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate

methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate

Cat. No.: B271567
M. Wt: 316.7 g/mol
InChI Key: FOWAHCFOQKTRGP-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a chlorobenzoyl group attached to a vinyl group, which is further connected to a hydroxybenzoic acid methyl ester. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H13ClO4/c1-22-17(21)14-10-11(3-9-16(14)20)2-8-15(19)12-4-6-13(18)7-5-12/h2-10,20H,1H3/b8-2+

InChI Key

FOWAHCFOQKTRGP-KRXBUXKQSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-hydroxybenzoic acid.

    Formation of Intermediate: The 4-chlorobenzoyl chloride reacts with a vinyl compound under basic conditions to form an intermediate.

    Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The vinyl group can be reduced to an alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkane derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl Chloride: Shares the chlorobenzoyl group but lacks the vinyl and ester functionalities.

    2-Hydroxybenzoic Acid: Contains the hydroxybenzoic acid moiety but lacks the chlorobenzoyl and vinyl groups.

Uniqueness

This detailed overview provides a comprehensive understanding of methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-2-hydroxybenzoate, covering its synthesis, reactions, applications, and comparisons with similar compounds

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